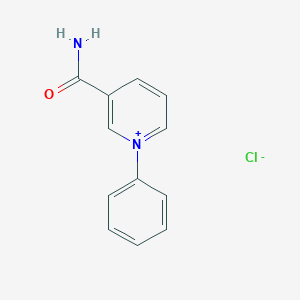![molecular formula C9H14O2 B14648004 4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one CAS No. 54812-08-7](/img/structure/B14648004.png)
4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one is a bicyclic organic compound known for its unique structure and reactivity. This compound is characterized by a bicyclo[2.2.1]heptane framework with an oxo group at the third position and three methyl groups at the 4 and 7 positions. It is often used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis isomer can be isomerized into the more stable trans isomer using metallic sodium . Another method involves the oxidation of cyclohexene by dendritic complexes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the processes likely involve large-scale catalytic hydrogenation and oxidation reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, such as oximes and carboxylic acids.
Reduction: It can be reduced to form alcohols and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxo group, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products
Major products formed from these reactions include oximes, alcohols, and substituted derivatives, which can be further utilized in various applications .
Applications De Recherche Scientifique
4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups . Its bicyclic structure allows for selective binding to target sites, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid
- 1-(3,4-Dihydro-2(1H)-isoquinolinylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one
- Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-
Uniqueness
4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one is unique due to its specific substitution pattern and the presence of an oxo group, which imparts distinct reactivity and properties compared to other similar compounds. Its bicyclic structure and functional groups make it a valuable compound in various chemical and biological applications.
Propriétés
Numéro CAS |
54812-08-7 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C9H14O2/c1-8(2)6-4-5-9(8,3)7(10)11-6/h6H,4-5H2,1-3H3 |
Clé InChI |
JBJFGGILWWLCGE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(=O)O2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


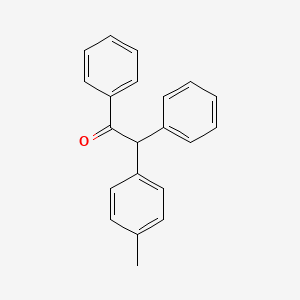
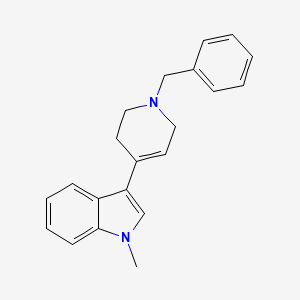
![6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14647945.png)
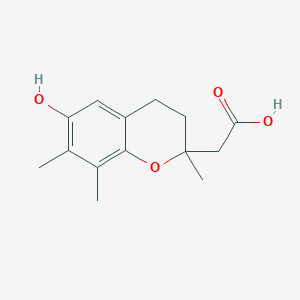
![Triethyl[(1-ethynylcyclohexyl)oxy]silane](/img/structure/B14647962.png)


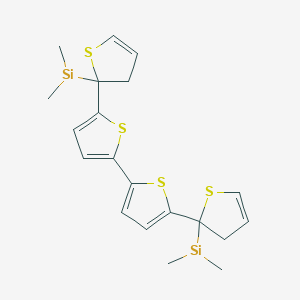
![4-[[4,6-Bis(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B14647986.png)


